Home > Products > Screening Compounds P64809 > 3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione - 2034388-81-1

3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Catalog Number: EVT-3048502
CAS Number: 2034388-81-1
Molecular Formula: C13H15N3O4
Molecular Weight: 277.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an imidazolidine core and a furan moiety. This compound is classified within the broader category of heterocyclic compounds, specifically as a derivative of imidazolidine, which is known for its diverse biological activities and potential applications in medicinal chemistry.

Source and Classification

This compound can be sourced from various chemical databases and patent literature, where it is often discussed in the context of drug development and synthesis. The classification of this compound highlights its significance in medicinal chemistry, particularly due to its structural motifs that are common in bioactive molecules.

Synthesis Analysis

Methods

The synthesis of 3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves several key steps:

  1. Formation of the Imidazolidine Core: The initial step usually involves the reaction of suitable precursors to form the imidazolidine ring. This can be achieved through cyclization reactions involving carbonyl compounds and amines.
  2. Introduction of the Furan Moiety: The furan-3-carbonyl group can be introduced via acylation reactions with furan derivatives, which may involve coupling agents or catalysts to facilitate the formation of the carbonyl bond.
  3. Final Modifications: Additional steps may include purification processes such as recrystallization or chromatography to isolate the desired compound in high purity.

Technical details regarding specific reagents, solvents, and reaction conditions are often found in patent literature or specialized chemical synthesis databases .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is characterized by:

  • Imidazolidine Ring: A five-membered heterocyclic structure containing two nitrogen atoms.
  • Furan Group: A five-membered aromatic ring with one oxygen atom.
  • Carbonyl Groups: Present on both the furan and imidazolidine components.

The molecular formula can be represented as C13H14N2O3C_{13}H_{14}N_2O_3, with a molar mass calculated based on its constituent elements. The structural representation can be visualized using molecular modeling software or chemical drawing tools.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions typical for imidazolidines and related heterocycles:

  1. Nucleophilic Substitution: The nitrogen atoms in the imidazolidine ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  2. Condensation Reactions: The carbonyl groups may undergo condensation with amines or alcohols to form more complex derivatives.
  3. Redox Reactions: Depending on the substituents on the furan moiety, redox reactions may also be possible, leading to modifications in oxidation states.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

Process and Data

The mechanism of action for 3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer or diabetes.
  2. Receptor Modulation: It could also act as a modulator for various receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis.

Data supporting these mechanisms often come from biological assays and pharmacological studies conducted on similar compounds .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility in organic solvents such as methanol or dimethyl sulfoxide; limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases leading to hydrolysis or decomposition.

Relevant data on these properties can be found in chemical databases and literature focusing on similar heterocyclic compounds .

Applications

Scientific Uses

3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases due to its unique structural features.
  2. Biological Research: Utilized in studies exploring enzyme inhibition and receptor interactions which can provide insights into disease mechanisms.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules through various chemical transformations.
Introduction to 3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Historical Context of Heterocyclic Imidazolidine-2,4-dione Derivatives in Medicinal Chemistry

Imidazolidine-2,4-dione (hydantoin) derivatives constitute a venerable class of bioactive heterocycles with documented therapeutic utility spanning over seven decades. Historically, phenytoin (5,5-diphenylhydantoin) established the anticonvulsant potential of this scaffold through voltage-gated sodium channel blockade [9]. Contemporary medicinal chemistry has exploited the hydantoin ring as a:

  • Versatile pharmacophore for mimicking peptide bonds and hydrogen-bonding interactions with biological targets
  • Metabolically stable moiety conferring improved pharmacokinetic profiles versus simpler amides
  • Chiral synthetic intermediate enabling stereoselective drug design

Table 1: Evolution of Imidazolidine-2,4-dione Derivatives in Drug Discovery

GenerationRepresentative AgentsPrimary IndicationsStructural Innovations
First (1950s)PhenytoinEpilepsy5,5-Diaryl substitution
Second (1980s)NitrofurantoinUrinary tract infections1-Nitrofuran conjugation
Third (2000s)Sorivudine (antiviral)Herpesvirus infections5-Vinyl-1-β-D-arabinofuranosyl
Modern Hybrids3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dioneTargeted therapiesPiperidine-furan tethering

Recent advancements have leveraged hydantoin’s capacity for structural hybridization, yielding compounds demonstrating:

  • Anticancer activity: Derivatives like 3-{[-1,3-Dimethyl-2,6-di(4-nitrophenyl)piperidin-4-ylidene]amino}imidazolidine-2,4-dione exhibit nanomolar cytotoxicity against MCF-7 breast cancer cells (LD₅₀: 20.4 μg/mL), superior to reference agents [9].
  • Anticoagulant properties: Piperidinyl-hydantoin hybrids such as compound 5f display potent anticoagulant effects in APTT assays (>1000 seconds), exceeding heparin’s activity [9].
  • Anti-inflammatory actions: Furan-hydantoin conjugates significantly inhibit albumin denaturation (62.23 ± 0.83% inhibition) compared to ketoprofen standards (126.58 ± 5.00) [3]. These developments underscore the scaffold’s adaptability in addressing diverse biological targets.

Structural Uniqueness of Furan-3-carbonyl-Piperidine Hybridization in Bioactive Molecules

The integration of a furan-3-carbonyl group with the piperidine nitrogen represents a strategic design element enhancing target affinity and physicochemical properties. This conjugation creates distinctive structural features:

  • Stereoelectronic modulation: The furan oxygen’s electron-donating capacity enhances the carbonyl’s electrophilicity, facilitating hydrogen-bond acceptance with catalytic residues of enzymes [1] [3].
  • Conformational restraint: Piperidine N-acylation restricts rotational freedom, preorganizing the molecule for optimal target binding.
  • Bioprivileged fragment combination: Furan heterocycles contribute to π-stacking interactions, while the tertiary piperidine enables pKₐ tuning for enhanced membrane permeability.

Table 2: Comparative Structural Analysis of Furan-Piperidine Hybrid Bioactives

CompoundMolecular FormulaKey Structural FeaturesDocumented Bioactivities
3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dioneC₁₉H₁₉N₃O₄Furan-3-CO-N-piperidine + C4-hydantoin tetherUnder investigation for epigenetic targets
1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dioneC₁₆H₂₁N₃O₅Furan-2-CO-N-piperidine + N-methoxyethyl hydantoinAnti-inflammatory lead
1-(1-(5-(Furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dioneC₁₉H₂₂N₄O₆Furan-isoxazole-Piperidine-hydantoinAntimicrobial/anticancer potential
3-(1-(furan-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dioneC₁₈H₁₇N₃O₄Furan-3-CO-N-piperidine + quinazoline-dioneNot reported [4]

The furan-3-regioisomer specifically offers advantages over the more common furan-2-derivatives:

  • Reduced metabolic susceptibility: Position 3 substitution avoids the chemically reactive C2 carbon, potentially diminishing cytochrome P450-mediated inactivation.
  • Vector diversity: The 3-carbonyl orientation projects the piperidine-hydantoin chain orthogonally to the furan plane, accessing distinct binding pockets versus 2-substituted analogs. XLogP3 values (~0.4) indicate favorable membrane permeability , while the furan’s aromaticity contributes to aqueous solubility—a critical balance for intracellular target engagement. Microwave-assisted synthesis protocols further enable efficient production of such hybrids via accelerated cyclization and acylation steps [8].

Rationale for Targeting Epigenetic and Enzymatic Pathways in Drug Discovery

The structural architecture of 3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione suggests intrinsic suitability for modulating epigenetic regulators and enzymatic targets. This targeting rationale stems from:

  • Hydantoin’s zinc-binding capability: The imidazolidinedione moiety can chelate catalytic zinc ions in histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), analogous to established inhibitors like vorinostat [9].
  • Furan-piperidine conformational mimicry: This fragment replicates the spatial orientation of peptide loops in bromodomain (BRD) and kinase targets, enabling allosteric interference.
  • Multi-target potential: Hybridization creates compounds capable of simultaneous engagement of structurally related enzymatic families.

Research on structurally analogous furan-piperidine hybrids supports this rationale:

  • ADAMTS inhibition: 5-[(Piperazin-1-yl)-3-oxo-propyl]-imidazolidine-2,4-dione derivatives significantly inhibit cartilage-degrading ADAMTS enzymes (aggrecanases), offering therapeutic potential in osteoarthritis by preserving extracellular matrix integrity [10].
  • Anti-arthritic activity: Furan-hydantoin hybrids demonstrate potent inhibition of albumin denaturation (60.1 ± 8.16% to 62.23 ± 0.83%), outperforming ketoprofen (720.57 ± 19.78%)—a mechanism linked to inflammatory enzyme suppression [3].
  • Kinase modulation: Piperidine-linked hydantoins interfere with phosphorylation cascades in cancer proliferation pathways, evidenced by cytotoxic effects against diverse cell lines [9].

The compound’s design thus embodies a structure-enabled strategy to address therapeutically challenging pathways. Its furan carbonyl may hydrogen-bond with catalytic lysines in deacetylases, while the piperidine’s basic nitrogen could engage acidic residues in enzymatic active sites. This multipoint interaction model positions 3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione as a compelling scaffold for next-generation enzyme and epigenetic modulators.

Table 3: Experimentally Validated Biological Activities of Related Hydantoin-Piperidine Hybrids

Biological ActivityAssay SystemKey FindingsReference Compound
Anticancer ActivityMCF-7 breast cancer cellsLD₅₀ = 20.4 μg/mL for lead compound3-{[-1,3-Dimethyl-2,6-di(4-nitrophenyl)piperidin-4-ylidene]amino}imidazolidine-2,4-dione [9]
Anti-inflammatory ActionAlbumin denaturation assay62.23 ± 0.83% inhibition vs ketoprofen 126.58 ± 5.00Furan-pyrrolidine hydantoin hybrids [3]
Anticoagulant EffectsAPTT coagulation assay>1000 seconds clotting time vs heparin referencePiperidinyl-hydantoin derivative 5f [9]
Cartilage ProtectionADAMTS enzyme inhibitionIC₅₀ values in nanomolar rangePiperazine-hydantoin ADAMTS inhibitors [10]

Properties

CAS Number

2034388-81-1

Product Name

3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

IUPAC Name

3-[1-(furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Molecular Formula

C13H15N3O4

Molecular Weight

277.28

InChI

InChI=1S/C13H15N3O4/c17-11-7-14-13(19)16(11)10-1-4-15(5-2-10)12(18)9-3-6-20-8-9/h3,6,8,10H,1-2,4-5,7H2,(H,14,19)

InChI Key

OIOWJQXRVOLHPN-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=COC=C3

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.